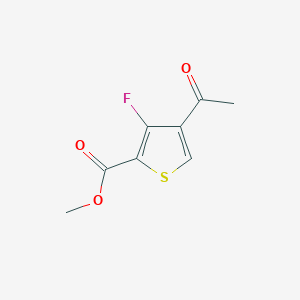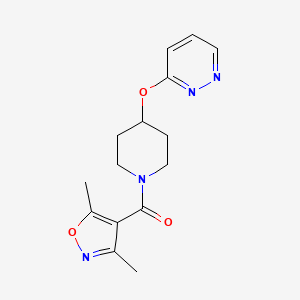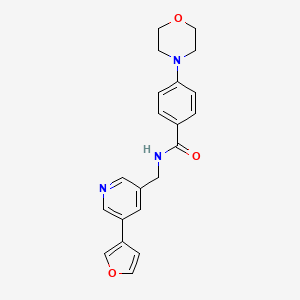![molecular formula C15H11BrClF3N2O B2502880 5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide CAS No. 1281149-29-8](/img/structure/B2502880.png)
5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide" is a synthetic molecule that appears to be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involved the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . Similarly, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was achieved by N1-arylation with 4-chloro-2-cyanopyridine followed by conversion to diethylamide . These methods suggest that the target compound could also be synthesized through halogenation, amide formation, and aryl coupling reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and theoretical calculations. For example, the structure of 5-bromo-2-(trifluoromethyl)pyridine was investigated using density functional theory (DFT) . The crystal structure of similar compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined by X-ray diffraction . These studies provide a foundation for understanding the molecular geometry, electronic distribution, and potential reactive sites of the compound .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various contexts. For instance, the bromo and chloro substituents on the pyridine ring can participate in further chemical transformations, such as nucleophilic substitution reactions . The presence of the carboxamide group suggests potential for further functionalization or participation in the formation of hydrogen bonds, which can influence the compound's biological activity or solid-state properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through spectroscopic and computational methods. Compounds with halogen substituents and carboxamide groups often exhibit interesting optical and electronic properties, such as high hyperpolarizability, which is indicative of nonlinear optical behavior . The presence of a trifluoromethyl group can significantly influence the compound's lipophilicity and electronic properties, potentially affecting its biological activity . Additionally, the intermolecular interactions, such as hydrogen bonding and π-interactions, play a crucial role in the solid-state packing and stability of these compounds .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
- Studies have focused on the synthesis and characterization of related pyridine derivatives, which are critical for understanding the chemical behavior and potential applications of such compounds. For instance, the synthesis, spectroscopic characterization, and crystal structure of related pyridine derivatives provide foundational knowledge for exploring chemical properties and reactions (Anuradha et al., 2014).
Biological Evaluation
- Research on acyclic pyridine C-nucleosides, including synthesis and biological evaluation against a variety of tumor-cell lines and viruses, although no marked biological activity was found in some cases, suggests the potential for exploring the biological activity of related compounds (Hemel et al., 1994).
Potential for Anticancer and Anti-inflammatory Applications
- The development of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents indicates a pathway for the use of pyridine derivatives in medical research, highlighting the potential of related compounds in therapeutic applications (Rahmouni et al., 2016).
Inhibitory Activity Studies
- Investigations into inhibitors of NF-kappaB and AP-1 gene expression based on the pyrimidine portion of related compounds offer insights into the molecular mechanisms that could be targeted for therapeutic intervention, providing a basis for further research into the inhibition capabilities of similar molecules (Palanki et al., 2000).
Zukünftige Richtungen
The future directions for the research and development of this compound and other TFMP derivatives are likely to be influenced by the ongoing advances in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of TFMP will be discovered in the future .
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClF3N2O/c16-11-7-12(13(17)22-8-11)14(23)21-6-5-9-1-3-10(4-2-9)15(18,19)20/h1-4,7-8H,5-6H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPXICQVGUJYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=C(N=CC(=C2)Br)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]isoxazol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2502800.png)

![N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2502803.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2502808.png)
![(E)-4-(Dimethylamino)-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]but-2-enamide](/img/structure/B2502809.png)
![6-(4-Chlorophenyl)-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2502810.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2502813.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2502817.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2502818.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2502820.png)